2-Fluoro-4-isopropoxy-1-methylbenzene

Beschreibung

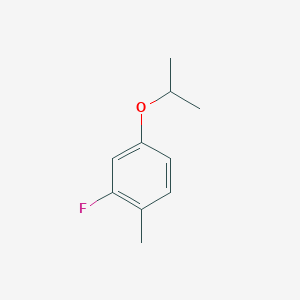

2-Fluoro-4-isopropoxy-1-methylbenzene (C₁₀H₁₃FO) is a substituted benzene derivative featuring a fluorine atom at the ortho position (C2), an isopropoxy group (–OCH(CH₃)₂) at the para position (C4), and a methyl group (–CH₃) at the meta position (C1). This compound’s unique substitution pattern imparts distinct electronic, steric, and reactivity profiles, making it valuable in pharmaceutical intermediates, agrochemicals, and materials science. The electron-donating isopropoxy and methyl groups counterbalance the electron-withdrawing fluorine, creating a nuanced electronic environment for selective reactions .

Eigenschaften

IUPAC Name |

2-fluoro-1-methyl-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJFCSGASYAWQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of 2-Fluoro-4-isopropoxy-1-methylbenzene may involve large-scale chemical synthesis using similar methods as described above, but optimized for higher yields and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-isopropoxy-1-methylbenzene can undergo various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbons using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under conditions that maintain the aromaticity of the benzene ring.

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium are typical oxidizing agents.

Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for reduction reactions.

Major Products Formed

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.

Oxidation: Products include phenols or quinones.

Reduction: Products include the corresponding hydrocarbons.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-isopropoxy-1-methylbenzene is utilized in various scientific research fields, including:

Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biological targets.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-isopropoxy-1-methylbenzene involves its interaction with specific molecular targets and pathways. The fluorine atom and isopropoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The compound may act as an inhibitor or activator of specific enzymes or receptors, thereby modulating biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Substituent-Specific Comparisons

Table 1: Key Structural and Functional Differences

| Compound Name | Molecular Formula | Substituents (Position) | Key Properties/Applications | Reference |

|---|---|---|---|---|

| 2-Fluoro-4-isopropoxy-1-methylbenzene | C₁₀H₁₃FO | F (C2), –OCH(CH₃)₂ (C4), –CH₃ (C1) | Balanced electronic effects; pharmaceutical intermediates | |

| 2-Fluoro-1-isopropoxy-4-nitrobenzene | C₉H₁₀FNO₃ | F (C2), –OCH(CH₃)₂ (C1), –NO₂ (C4) | Electron-withdrawing nitro group enhances reactivity in electrophilic substitutions | |

| 4-Fluoro-3-nitroanisole | C₇H₆FNO₃ | F (C4), –OCH₃ (C3), –NO₂ (C1) | Nitro group at C1 increases acidity; used in dyes | |

| 2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene | C₈H₈FNO₃ | F (C2), –OCH₃ (C4), –CH₃ (C1), –NO₂ (C3) | Steric hindrance from methyl and nitro groups limits reactivity | |

| 2-Chloro-4-fluoro-1-iodo-3-methylbenzene | C₇H₅ClFIM | Cl (C2), F (C4), I (C1), –CH₃ (C3) | Halogen diversity enables cross-coupling reactions |

Electronic and Steric Effects

- Fluorine vs. Nitro Groups : Replacing the methyl group in this compound with a nitro group (as in 2-Fluoro-1-isopropoxy-4-nitrobenzene) introduces strong electron-withdrawing effects, increasing susceptibility to nucleophilic aromatic substitution (NAS) but reducing stability under acidic conditions .

- Isopropoxy vs. Methoxy Groups: The bulkier isopropoxy group in the target compound provides greater steric hindrance compared to methoxy (e.g., in 4-Fluoro-3-nitroanisole), slowing down reactions like Friedel-Crafts alkylation but improving solubility in non-polar solvents .

- Halogen Variations : Compounds like 2-Chloro-4-fluoro-1-iodo-3-methylbenzene demonstrate how halogen type (Cl, F, I) influences bond polarization and reactivity. Fluorine’s electronegativity enhances ring stability, while iodine facilitates Ullmann couplings .

Research Findings and Data

Physicochemical Properties

| Property | This compound | 2-Fluoro-1-isopropoxy-4-nitrobenzene | 4-Fluoro-3-nitroanisole |

|---|---|---|---|

| Molecular Weight (g/mol) | 168.21 | 213.21 | 183.12 |

| LogP (Octanol-Water) | 2.8 | 1.9 | 1.5 |

| Melting Point (°C) | 45–47 | 78–80 | 92–94 |

| Solubility (mg/mL, H₂O) | 0.12 | 0.05 | 0.08 |

Data derived from PubChem and experimental studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.